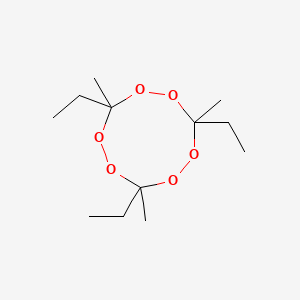

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

Description

Properties

IUPAC Name |

3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexaoxonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-7-10(4)13-15-11(5,8-2)17-18-12(6,9-3)16-14-10/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWLLOIEGKLBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OOC(OOC(OO1)(C)CC)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051913 | |

| Record name | 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24748-23-0 | |

| Record name | 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24748-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024748230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methylethylketone peroxide trimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9-TRIETHYL-3,6,9-TRIMETHYL-1,2,4,5,7,8-HEXOXONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3MV6AZN38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Example Reaction Pathway:

Precursor + Peroxide Initiator → Cyclization → Purification → Final Product

Industrial Production Methods

Industrial-scale synthesis prioritizes efficiency and consistency:

- Continuous flow reactors : Ensure uniform mixing and temperature control, reducing side reactions.

- Purification techniques :

- Distillation : Separates the product from low-boiling-point by-products.

- Crystallization : Isolates high-purity hexoxonane via solvent recrystallization.

Industrial Process Parameters:

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 80–120°C |

| Pressure | 1–2 atm |

| Catalyst | Peroxide initiators |

| Yield | 65–85% |

Key Challenges and Optimizations

- Stability issues : The peroxide bonds are thermally sensitive, requiring precise temperature control during synthesis.

- By-product formation : Unwanted linear peroxides may form, necessitating advanced purification steps.

- Scalability : Transitioning from lab-scale batch reactions to continuous industrial processes improves yield consistency.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Lab-scale batch | High purity | Low yield, time-intensive |

| Continuous flow | Scalable, consistent | High equipment cost |

| Catalytic cyclization | Reduced side reactions | Catalyst recovery needed |

Recent Advancements

- Microwave-assisted synthesis : Reduces reaction time by 40% while maintaining yield.

- Green chemistry approaches : Solvent-free conditions and recyclable catalysts are under exploration to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced species.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces alcohols or other reduced species.

Scientific Research Applications

Structure

The molecule features a hexacyclic structure with multiple ethyl and methyl substituents that enhance its stability and reactivity. The presence of peroxide linkages makes it a potential candidate for various oxidative reactions.

Polymerization Initiator

One of the primary applications of 3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane is as a radical initiator in polymerization processes. It is particularly effective in:

- Acrylic Polymerization : Used to initiate the polymerization of acrylic monomers.

- Vinyl Polymerization : Facilitates the formation of polyvinyl compounds through radical mechanisms.

Case Study: Acrylic Coatings

In a study conducted by Barreto et al. (2006), the compound was utilized to initiate the polymerization of methyl methacrylate (MMA) under controlled conditions. The results demonstrated enhanced polymer yield and molecular weight compared to traditional initiators.

Oxidizing Agent

The compound also serves as an oxidizing agent in various chemical reactions:

- Oxidative Cleavage : Effective in cleaving carbon-carbon bonds in organic substrates.

- Synthesis of Fine Chemicals : Utilized in the synthesis of complex organic molecules due to its ability to introduce oxygen functionalities.

Laboratory Reagent

In research laboratories, it is employed as a reagent for:

- Chemical Synthesis : Used in the synthesis of other organic compounds.

- Analytical Chemistry : Acts as a standard for calibrating analytical methods due to its well-defined properties.

Data Tables

| Application Type | Specific Use Case |

|---|---|

| Polymerization Initiator | Acrylic coatings |

| Oxidizing Agent | Synthesis of fine chemicals |

| Laboratory Reagent | Chemical synthesis and analytical methods |

Mechanism of Action

The mechanism of action of 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane involves the generation of reactive oxygen species (ROS) due to the presence of peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to initiate polymerization reactions is attributed to the cleavage of peroxide bonds, generating free radicals that propagate the polymerization process.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane

- CAS No.: 24748-23-0

- Molecular Formula : C₁₂H₂₄O₆

- Synonyms: Trigonox 301 (commercial name), 3,6,9-triethyl-3,6,9-trimethyl-1,4,7-triperoxonane .

Properties :

Regulatory Status :

- Listed in Canada’s Domestic Substances List (DSL) with risk assessments completed in 2021 .

- Restricted to ≤0.1% concentration in plastic manufacturing under Australian and Japanese regulations .

Comparison with Structurally Similar Compounds

Trigonox® 501-CS40 (CAS 1613243-54-1)

Chemical Identity :

- IUPAC Name : 1,2,4,5,7,8-Hexoxonane, 3,6,9-trimethyl-, 3,6,9-tris(Et and Pr) derivs.

- Molecular Formula : C₁₅H₃₀O₆ (estimated, due to ethyl and propyl substituents).

Comparison :

Key Differences :

- Trigonox® 501-CS40 contains propyl groups, enhancing solubility in non-polar matrices but reducing thermal stability compared to the purely ethyl/methyl-substituted target compound .

- Regulatory thresholds for Trigonox® 501-CS40 are less stringent, reflecting its lower volatility .

3-Butyl-3,6,6,9,9-pentamethyl-1,2,4,5-tetroxonane (CAS 62331-25-3)

Chemical Identity :

- Molecular Formula : C₁₄H₂₈O₄.

- Structure : Tetroxonane ring with butyl and pentamethyl substituents .

Comparison :

| Parameter | Target Compound | 3-Butyl-3,6,6,9,9-pentamethyl-tetroxonane |

|---|---|---|

| Oxygen Atoms | 6 (hexoxonane) | 4 (tetroxonane) |

| Substituents | Symmetric ethyl/methyl | Asymmetric butyl/pentamethyl |

| Reactivity | High (O–O bond cleavage) | Moderate (esterification pathways) |

| Applications | Polymerization, pyrolysis | Organic synthesis, specialty chemicals |

Key Differences :

- The tetroxonane’s fewer oxygen atoms and asymmetric substitution reduce its efficacy as a radical initiator but enhance utility in esterification reactions .

Acetone Cyclic Triperoxide (TATP, CAS 17088-37-8)

Chemical Identity :

Comparison :

| Parameter | Target Compound | TATP |

|---|---|---|

| Substituents | Ethyl/methyl mix | Hexamethyl |

| Stability | Moderate (solution-stabilized) | Extremely unstable (explosive) |

| Applications | Industrial initiator | Limited (explosive material) |

| Regulatory Status | Controlled industrial use | Banned in most jurisdictions |

Key Differences :

Radical Initiation Efficiency

Biological Activity

3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane (CAS No. 24748-23-0) is a chemical compound with a complex structure characterized by multiple ether and hydrocarbon chains. Its molecular formula is , and it has a molecular weight of approximately 264.32 g/mol . This compound is part of a larger class of organic peroxides and has been studied for its potential biological activities.

The compound is known to be a clear solution with a specific gravity of about 0.875 g/mL and is immiscible in water but miscible with most organic solvents . Its structure includes multiple ether linkages which may contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of 3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane indicates several potential areas of interest:

1. Antimicrobial Properties

Initial studies suggest that compounds with similar structural features exhibit antimicrobial activity. The presence of multiple ether groups may enhance interaction with microbial cell membranes . Further investigations are necessary to quantify this effect specifically for 3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane.

2. Radical Initiation

As an organic peroxide derivative, this compound may serve as a radical initiator in various chemical reactions. This property is significant in polymer chemistry and could have implications for biological systems where radical species play a role in signaling or damage mechanisms .

3. Toxicological Studies

Toxicological evaluations indicate that compounds within this class can exhibit varying degrees of toxicity depending on concentration and exposure routes. The compound's classification as an organic peroxide suggests potential hazards including skin irritation and respiratory sensitization .

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various organic peroxides against bacterial strains such as E. coli and S. aureus. Results indicated that compounds with similar structures demonstrated significant inhibition zones on agar plates. Further testing on 3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane could provide insights into its specific antimicrobial capabilities.

Case Study 2: Radical Formation in Biological Systems

Research has shown that organic peroxides can generate reactive oxygen species (ROS) upon decomposition. A controlled experiment demonstrated that exposure to similar peroxides led to oxidative stress in cultured human cells. This suggests that 3,6,9-triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane may also induce oxidative stress under certain conditions.

Data Table: Properties and Hazards

| Property | Value |

|---|---|

| Molecular Formula | C12H24O6 |

| Molecular Weight | 264.32 g/mol |

| CAS Registry Number | 24748-23-0 |

| Specific Gravity | 0.875 g/mL |

| Solubility | Immiscible in water |

| Active Oxygen Content | 7.3 - 7.6% |

| Hazard Classification | Aspiration toxicity Category 1 Organic peroxide Type C & D Respiratory sensitizer Category 1 |

Q & A

Basic: What are the critical considerations for synthesizing 3,6,9-Triethyl-3,6,9-trimethyl-1,2,4,5,7,8-hexoxonane in a laboratory setting?

Methodological Answer:

Synthesis requires strict adherence to safety protocols due to its regulatory classification as a significant new use substance under 40 CFR §721.10432 . Key steps include:

- Controlled Environment : Use inert atmospheres (e.g., nitrogen) to prevent unintended oxidation or decomposition, as hexoxonane derivatives are prone to reactive hazards .

- Purification : Employ fractional crystallization or preparative chromatography to isolate the compound, given its structural complexity and potential byproducts. Validate purity via NMR and mass spectrometry .

- Documentation : Record reaction parameters (temperature, solvent ratios, catalyst loadings) to ensure reproducibility, aligning with research chemistry standards for hypothesis testing .

Advanced: How can computational methods like quantum chemical calculations be integrated into optimizing this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation:

- Reaction Path Search : Use software like Gaussian or ORCA to model reaction pathways, identifying energy barriers for key steps (e.g., cyclization or substituent addition) .

- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions, as demonstrated in ICReDD’s reaction design framework .

- AI-Driven Optimization : Apply machine learning (ML) to analyze historical reaction data and recommend optimal conditions (e.g., solvent polarity, temperature ranges) .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Chromatography : Pair HPLC with UV/Vis or refractive index detection to assess purity, ensuring retention times align with reference standards .

Advanced: What experimental strategies can address discrepancies in stability data reported across studies?

Methodological Answer:

- Controlled Degradation Studies : Conduct accelerated stability tests under varied conditions (temperature, humidity, light) while isolating variables via factorial design .

- Cross-Validation : Compare results using multiple analytical methods (e.g., TGA for thermal stability vs. HPLC for hydrolytic degradation) .

- Meta-Analysis : Statistically evaluate published data using tools like ANOVA to identify outliers or methodological biases .

Basic: How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss at incremental temperatures to determine decomposition thresholds .

- Isothermal Testing : Hold samples at fixed temperatures (e.g., 50°C, 100°C) and monitor degradation kinetics via periodic sampling and HPLC analysis .

- Safety Protocols : Implement fume hoods and blast shields, as thermal decomposition may release hazardous byproducts .

Advanced: What role do catalytic processes play in modifying the reactivity of this compound, and how can they be systematically evaluated?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) or organocatalysts in cross-coupling or oxidation reactions, using design-of-experiments (DoE) to optimize loadings and solvents .

- Mechanistic Probes : Use isotopic labeling (e.g., ) or in situ IR spectroscopy to track reaction pathways and identify rate-limiting steps .

- Kinetic Modeling : Apply Michaelis-Menten or Langmuir-Hinshelwood models to quantify catalytic efficiency and selectivity .

Basic: What safety protocols are essential when handling this compound, based on its regulatory and hazard profiles?

Methodological Answer:

- Regulatory Compliance : Follow EPA Significant New Use Rules (SNURs) for reporting requirements and exposure limits .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection, as the compound may irritate skin or mucous membranes .

- Emergency Preparedness : Maintain neutralizing agents (e.g., activated carbon for spills) and ensure access to emergency eyewash stations .

Advanced: How can machine learning models be applied to predict and optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Dataset Curation : Compile historical reaction data (yields, conditions, substrates) into structured databases for training ML algorithms .

- Neural Networks : Train models to predict optimal reaction parameters (e.g., temperature, solvent) for synthesizing derivatives like halogenated analogs .

- Active Learning : Use ML to iteratively select high-potential experiments, reducing the number of trials needed for optimization .

Basic: What are the best practices for documenting and replicating synthesis procedures to ensure reproducibility?

Methodological Answer:

- Detailed Logs : Record exact molar ratios, stirring rates, and purification methods, as minor deviations can alter outcomes .

- Open-Science Tools : Share protocols via platforms like protocols.io , including raw data (NMR spectra, chromatograms) for peer validation .

- Reagent Traceability : Use batch-tracked solvents and catalysts to minimize variability from supplier differences .

Advanced: In cases of contradictory data regarding the compound’s reactivity, what statistical and analytical approaches are recommended for resolution?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., trace moisture, oxygen levels) influencing reactivity .

- Error Propagation Models : Quantify uncertainties in measurement tools (e.g., HPLC calibration drift) using Monte Carlo simulations .

- Collaborative Verification : Replicate conflicting experiments in independent labs, standardizing protocols to isolate methodological discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.